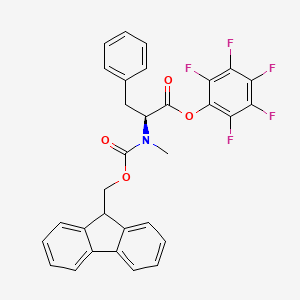

Fmoc-N-Me-Phe-OPfp

Description

The exact mass of the compound Fmoc-N-Me-Phe-OPfp is 567.14689899 g/mol and the complexity rating of the compound is 868. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality Fmoc-N-Me-Phe-OPfp suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Fmoc-N-Me-Phe-OPfp including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(2,3,4,5,6-pentafluorophenyl) (2S)-2-[9H-fluoren-9-ylmethoxycarbonyl(methyl)amino]-3-phenylpropanoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C31H22F5NO4/c1-37(31(39)40-16-22-20-13-7-5-11-18(20)19-12-6-8-14-21(19)22)23(15-17-9-3-2-4-10-17)30(38)41-29-27(35)25(33)24(32)26(34)28(29)36/h2-14,22-23H,15-16H2,1H3/t23-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HKIBMSYNTQQCRE-QHCPKHFHSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C(CC1=CC=CC=C1)C(=O)OC2=C(C(=C(C(=C2F)F)F)F)F)C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN([C@@H](CC1=CC=CC=C1)C(=O)OC2=C(C(=C(C(=C2F)F)F)F)F)C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C31H22F5NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

567.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Technical Whitepaper: Optimizing Peptidomimetics with Fmoc-N-Me-Phe-OPfp

[1][2][3]

Executive Summary

In the development of therapeutic peptides, N-methylation is a critical modification used to enhance metabolic stability, membrane permeability, and conformational rigidity.[2] However, the steric hindrance introduced by the N-methyl group makes subsequent peptide bond formation difficult and prone to racemization.[2]

Fmoc-N-Me-Phe-OPfp (Fmoc-N-methyl-L-phenylalanine pentafluorophenyl ester) represents a high-fidelity solution to these synthetic challenges.[1][2][3] Unlike in-situ activation strategies (e.g., HATU/DIPEA) which can induce oxazolone-mediated racemization, this pre-activated ester isolates the activation step from the coupling environment.[1] This guide provides a comprehensive analysis of its physicochemical properties, reaction kinetics, and validated protocols for Solid-Phase Peptide Synthesis (SPPS).[2][3]

Chemical Identity & Physicochemical Properties[1][2][3][4][5][6]

Fmoc-N-Me-Phe-OPfp combines the base-labile Fmoc protecting group, the sterically constrained N-methyl-phenylalanine core, and the electron-withdrawing pentafluorophenyl (Pfp) ester.[1][2]

Key Data Table[3]

| Property | Specification |

| Chemical Name | N-α-Fmoc-N-α-methyl-L-phenylalanine pentafluorophenyl ester |

| CAS Number | 2565792-51-8 (and related analogues) |

| Molecular Formula | C₃₁H₂₂F₅NO₄ |

| Molecular Weight | 567.51 g/mol |

| Appearance | White to off-white crystalline powder |

| Solubility | Soluble in DMF, DCM, THF; Insoluble in water |

| Purity Standard | ≥ 98% (HPLC), < 0.5% D-enantiomer |

| Storage | -20°C, desiccated (Hydrolytically sensitive) |

Structural Logic

-

Fmoc Group: Ensures orthogonality with acid-labile side-chain protectors (e.g., Boc, tBu).[1][2][3]

-

N-Methyl Group: Forces the peptide backbone into specific conformations (often cis-amide bonds) and blocks proteolytic cleavage.[1][2][3]

-

Pfp Ester: The five fluorine atoms create a strong electron-withdrawing effect, making the carbonyl carbon highly electrophilic without the extreme instability of acid chlorides.[2]

Mechanistic Insight: Why Pfp Esters?

The Racemization Challenge

When coupling N-methylated amino acids using standard uronium reagents (HBTU/HATU) and base (DIPEA), the risk of racemization is elevated.[3][4] The mechanism typically involves base-catalyzed proton abstraction from the

The Pfp Advantage

Pre-formed Pfp esters decouple activation from coupling.[2][3]

-

No In-Situ Activation: The reagent is added directly to the resin.[1][2][3] No excess base is required to generate the active species, maintaining a neutral or slightly acidic pH that suppresses oxazolone formation.[2]

-

Reactivity vs. Stability: The Pfp ester is reactive enough to acylate sterically hindered amines (even other N-methyl residues) but stable enough to be purified and stored, ensuring a known stoichiometry is added to the reaction vessel.[2][3]

[3]

Validated Experimental Protocols

Standard SPPS Coupling Protocol

This protocol is designed for automated or manual synthesis on Wang or Rink Amide resin.[1][2][3]

Reagents:

-

Fmoc-N-Me-Phe-OPfp: 3.0 equivalents relative to resin loading.[1][2][3]

-

HOAt (1-Hydroxy-7-azabenzotriazole): 3.0 equivalents (Catalyst).[1][2][3]

-

Base: DIPEA (Diisopropylethylamine) - Optional/Minimal.[1][2][3][5] Only use 1.0 eq if the resin-bound amine is a salt (e.g., after TFA cleavage).[2][3] If free base, omit DIPEA to minimize racemization.[2][3]

Workflow:

-

Resin Preparation: Swell resin in DMF for 30 minutes. Deprotect N-terminus (20% Piperidine/DMF) and wash thoroughly (DCM/DMF).[1][2][3][4]

-

Solution Prep: Dissolve Fmoc-N-Me-Phe-OPfp and HOAt in minimal DMF.

-

Note: HOAt is preferred over HOBt due to the "neighboring group effect" of the pyridine nitrogen, which accelerates coupling of hindered N-methyl residues.

-

-

Coupling: Add solution to resin.[1][2][3][4][6] Shake/vortex at room temperature.

-

Capping: Acetylate unreacted amines (Acetic anhydride/Pyridine) to prevent deletion sequences.

Additive-Free Flow Chemistry (Advanced)

Recent authoritative studies (Hattori & Yamamoto, 2025) demonstrate that Pfp esters of N-methyl amino acids can couple quantitatively in flow systems without additives.[1][2][3]

Comparative Performance Analysis

| Feature | Fmoc-N-Me-Phe-OPfp | Fmoc-N-Me-Phe-OH + HATU | Fmoc-N-Me-Phe-Cl (Acid Chloride) |

| Activation Type | Pre-activated Ester | In-situ Uronium | Pre-activated Halide |

| Racemization Risk | Low (Base-independent) | High (Requires DIPEA) | Moderate (Highly reactive) |

| Coupling Speed | Moderate (Steric dependent) | Fast | Very Fast |

| Stability | High (Shelf-stable solid) | N/A (Transient species) | Low (Hydrolyzes rapidly) |

| Atom Economy | Good (Recyclable Pfp-OH) | Poor (Urea byproducts) | Good |

Troubleshooting & Optimization

Issue: Incomplete Coupling (Low Yield)

-

Cause: Extreme steric hindrance (e.g., coupling N-Me-Phe to another N-Me residue).[1][2][3]

-

Solution:

Issue: Solubility

References

-

Hattori, T., & Yamamoto, H. (2025).[2][3] Additive-Free Peptide Synthesis Using Pentafluorophenyl Esters as the Sequence Oligopeptide Synthesis via a Flow Reaction. Organic Process Research & Development. Link (Context: Recent validation of Pfp esters for N-methyl coupling).[2][3]

-

Isidro-Llobet, A., et al. (2009).[1][2][3] Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2455-2504.[2][3] Link (Context: Orthogonality of Fmoc and stability).[2][3]

-

Bachem. (n.d.).[1][2][3] Fmoc-N-Me-Phe-OH and Derivatives Technical Data. Link (Context: General physicochemical properties of the amino acid core).

-

Sigma-Aldrich. (2024).[1][2] Product Specification: Fmoc-Phe-OPfp and Analogues. Link (Context: Handling and storage of Pfp esters).

-

PeptART Bioscience. (2025).[1][2][3] Catalog of Pseudoproline and N-Methyl Building Blocks. Link (Context: Commercial availability and CAS 2565792-51-8).[1][2][3][7][8]

Sources

- 1. shigematsu-bio.com [shigematsu-bio.com]

- 2. peptart.ch [peptart.ch]

- 3. Fmoc-N-Me-Phe-OH Novabiochem 77128-73-5 [sigmaaldrich.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. chempep.com [chempep.com]

- 7. 2229465-51-2_CAS号:2229465-51-2_tert-butyl N-[2-hydroxy-3-methoxy-5-(pyrrolidin-3-yl)phenyl]carbamate - 化源网 [m.chemsrc.com]

- 8. 2742040-78-2_CAS号:2742040-78-2_5-{5-[6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl]-octahydropyrrolo[3,4-c]pyrrol-2-yl}pyridine-2-carbonitrile - 化源网 [chemsrc.com]

Fmoc-N-Me-Phe-OPfp structure and synthesis

The following technical guide is structured to serve as a definitive reference for the synthesis, characterization, and application of Fmoc-N-Me-Phe-OPfp .

Structure, Synthesis, and Application in Difficult Peptide Couplings

Executive Summary

The incorporation of N-methylated amino acids into peptide backbones is a critical strategy in peptidomimetic drug design. It enhances metabolic stability by blocking proteolytic cleavage and improves membrane permeability by reducing the energetic cost of desolvation.[1] However, the introduction of the N-methyl group introduces significant steric hindrance, making standard coupling reagents (e.g., HATU, HBTU) prone to lower yields or racemization.

Fmoc-N-Me-Phe-OPfp (9-Fluorenylmethoxycarbonyl-N-methyl-L-phenylalanine pentafluorophenyl ester) represents a pre-activated, shelf-stable building block designed to overcome these barriers. Unlike in-situ activation, the Pfp ester offers a unique balance of high reactivity and stability, minimizing the formation of oxazolone intermediates that lead to racemization. This guide provides a rigorous, self-validating workflow for its synthesis and application.

Structural Anatomy & Properties[2][3]

To ensure scientific integrity, we must first distinguish this specific compound from chemically similar but functionally distinct reagents.

| Feature | Fmoc-N-Me-Phe-OPfp | Fmoc-Phe-OPfp | Fmoc-Phe(F5)-OH |

| CAS Number | 2565792-51-8 | 86060-92-6 | 205526-32-5 |

| Core Modification | N-Methylation on backbone amine | None (Primary amine) | Pentafluoro-substitution on phenyl ring |

| Function | N-Me building block for SPPS | Standard building block | Fluorinated side-chain probe |

| Activation | Pfp Active Ester (C-terminus) | Pfp Active Ester | Free Acid (requires activation) |

Key Physicochemical Parameters:

-

Formula:

-

Molecular Weight: ~567.5 g/mol

-

Appearance: White to off-white crystalline solid.

-

Solubility: Soluble in DMF, DCM, THF; insoluble in water.

-

Reactivity: The pentafluorophenyl group is electron-withdrawing, increasing the electrophilicity of the carbonyl carbon. The pKa of the leaving group (pentafluorophenol) is ~5.5, making it a significantly better leaving group than standard N-hydroxysuccinimide (pKa ~6.0).

Synthesis Protocol

The synthesis is a two-stage process: (1) N-methylation of the Fmoc-amino acid, followed by (2) Esterification.

Stage 1: Synthesis of Fmoc-N-Me-Phe-OH

Method: Oxazolidinone Formation (Freidinger Lactone Route) Direct methylation using methyl iodide often results in over-methylation or racemization. The oxazolidinone route is the industry standard for maintaining chiral integrity.

-

Condensation: React Fmoc-Phe-OH with paraformaldehyde and p-toluenesulfonic acid (catalyst) in refluxing toluene to form the oxazolidinone intermediate.

-

Reductive Cleavage: Treat the oxazolidinone with triethylsilane (TES) and trifluoroacetic acid (TFA). This selectively opens the ring, yielding the N-methylated acid.

Stage 2: Conversion to Fmoc-N-Me-Phe-OPfp

Method: Steglich Esterification

Reagents:

-

Substrate: Fmoc-N-Me-Phe-OH (1.0 equiv)

-

Reagent: Pentafluorophenol (HOPfp) (1.1 equiv)

-

Coupling Agent: Dicyclohexylcarbodiimide (DCC) (1.0 equiv)[2]

-

Solvent: Anhydrous Dichloromethane (DCM) or THF (0.1 M concentration)

Step-by-Step Protocol:

-

Setup: Flame-dry a round-bottom flask and purge with Argon. Add Fmoc-N-Me-Phe-OH and Pentafluorophenol. Dissolve in anhydrous DCM.

-

Activation: Cool the solution to 0°C in an ice bath.

-

Addition: Add DCC (dissolved in a minimal amount of DCM) dropwise over 10 minutes. Explanation: Slow addition at low temperature prevents the formation of N-acylurea byproducts.[1]

-

Reaction: Stir at 0°C for 1 hour, then allow to warm to room temperature. Stir for 4–12 hours.

-

Visual Check: A white precipitate (Dicyclohexylurea, DCU) will form as the reaction proceeds.

-

-

Workup (Critical for Purity):

-

Purification: Recrystallize from EtOAc/Hexane. Flash chromatography is generally avoided to prevent hydrolysis of the active ester on silica, but if necessary, use a short column with rapid elution.

Visualization: Synthesis & Mechanism

The following diagram illustrates the synthetic pathway and the mechanism of action during peptide coupling.

Caption: Figure 1. Synthesis of Fmoc-N-Me-Phe-OPfp and subsequent aminolysis in SPPS.

Application in Solid-Phase Peptide Synthesis (SPPS)

Why use the Pfp Ester?

Standard coupling reagents (HATU/DIEA) generate the O-acylisourea or OBt ester in situ. For N-methylated amino acids, the reaction kinetics are slow due to the steric bulk of the methyl group.[1] This slowness allows time for the activated acid to racemize via oxazolone formation.

-

Advantage: Fmoc-N-Me-Phe-OPfp is pre-activated. It requires no additional activators (like HBTU/HATU) and no base (DIEA) during the coupling step (though base is often added to keep the resin amine deprotonated). This "additive-free" or "base-minimized" environment significantly reduces racemization.

Coupling Protocol

-

Resin Preparation: Swell resin (e.g., Rink Amide) in DMF for 30 mins. Deprotect Fmoc using 20% Piperidine/DMF.[3][4]

-

Coupling Mixture:

-

Dissolve Fmoc-N-Me-Phe-OPfp (3–5 equiv) in dry DMF.

-

Optional: Add HOAt (3 equiv) to catalyze the reaction if the resin-bound amine is also sterically hindered.[1]

-

Note: Do not pre-mix with base if possible. Add DIPEA (1 equiv) only if the resin amine is a salt (e.g., after TFA wash).

-

-

Reaction: Shake for 2–4 hours at room temperature.

-

Troubleshooting: For extremely difficult couplings (e.g., onto another N-methyl residue), double coupling or microwave irradiation (75°C, 10 min) is recommended.

-

-

Monitoring: Standard Kaiser test may be unreliable for secondary amines.[1] Use the Chloranil test or micro-cleavage followed by HPLC/MS.

Modern Flow Chemistry Application

Recent advancements (2025/2026) have demonstrated that Pfp esters are ideal for flow-based peptide synthesis . The high stability of the Pfp ester allows it to be pumped through a heated reactor column containing the resin-bound amine without decomposing, achieving >96% coupling efficiency in minutes.[1]

Quality Control & Characterization

Verify the identity and purity of your synthesized building block using these parameters.

| Method | Expected Result | Note |

| HPLC | Single peak, >98% purity | Monitor at 254 nm (Fmoc) and 214 nm (Amide). |

| 1H NMR | Distinct from non-methylated Phe. | |

| 19F NMR | 3 signals (2:1:2 ratio) | Characteristic of the pentafluorophenyl group. |

| Mass Spec | Confirm molecular weight. | |

| TLC | Pfp esters are less polar than the free acid. |

References

-

Preparation of Pfp Esters: Kisfaludy, L., & Schön, I. (1983). Preparation and applications of pentafluorophenyl esters of 9-fluorenylmethyloxycarbonyl amino acids in peptide synthesis. Synthesis, 1983(4), 325-327. Link

-

N-Methylation Strategy: Freidinger, R. M., Hinkle, J. S., Perlow, D. S., & Arison, B. H. (1983). Synthesis of 9-fluorenylmethyloxycarbonyl-protected N-alkyl amino acids by reduction of oxazolidinones. The Journal of Organic Chemistry, 48(1), 77-81. Link

- Flow Chemistry Application: Fuse, S., et al. (2026). Additive-Free Peptide Synthesis Using Pentafluorophenyl Esters. Organic Process Research & Development.

-

Compound Registry: Fmoc-N-Me-Phe-OPfp, CAS No. 2565792-51-8.[5][6][7] ChemSrc / ChemicalBook Databases.[1] Link

Sources

- 1. peptart.ch [peptart.ch]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. lifetein.com [lifetein.com]

- 5. 过硼酸钙盐_分子量_结构式_性质_过硼酸钙盐CAS号【54630-47-6】_化源网 [chemsrc.com]

- 6. 2742040-78-2_CAS号:2742040-78-2_5-{5-[6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl]-octahydropyrrolo[3,4-c]pyrrol-2-yl}pyridine-2-carbonitrile - 化源网 [chemsrc.com]

- 7. 2229465-51-2_CAS号:2229465-51-2_tert-butyl N-[2-hydroxy-3-methoxy-5-(pyrrolidin-3-yl)phenyl]carbamate - 化源网 [m.chemsrc.com]

Technical Guide: Fmoc-N-Me-Phe-OPfp in Solid-Phase Peptide Synthesis

This guide is structured as a high-level technical whitepaper designed for peptide chemists and drug discovery scientists. It prioritizes mechanistic insight, reproducible protocols, and data-driven decision-making.

Part 1: Executive Summary

Fmoc-N-Me-Phe-OPfp (Fmoc-N-methyl-L-phenylalanine pentafluorophenyl ester) is a pre-activated amino acid building block designed to address two specific challenges in peptide synthesis: steric hindrance and racemization .

While modern coupling reagents (e.g., HATU, COMU) are powerful, they require in-situ activation of the free acid, which introduces variability and a higher risk of epimerization for N-methylated residues. Fmoc-N-Me-Phe-OPfp offers a stable, isolable active ester species that provides a controlled reactivity profile. It is particularly valuable in the synthesis of peptide therapeutics requiring N-methylation for metabolic stability (e.g., Cyclosporine analogs) or to induce specific conformational turns.

Part 2: Chemical Profile & Mechanism[1]

The Molecule

The pentafluorophenyl (Pfp) ester is an "active ester" derived from pentafluorophenol. The electron-withdrawing nature of the five fluorine atoms makes the carbonyl carbon highly electrophilic, facilitating nucleophilic attack by the amine of the growing peptide chain.

| Property | Specification |

| Chemical Name | Fmoc-N-methyl-L-phenylalanine pentafluorophenyl ester |

| CAS Number | 86060-92-6 (General Pfp Ref), 77128-73-5 (Free Acid Ref) |

| Molecular Formula | C |

| Molecular Weight | ~553.5 g/mol |

| Solubility | Soluble in DMF, DCM, NMP |

| Storage | -20°C, desiccated (Hydrolytically stable relative to OSu esters) |

| Key Feature | Pre-activated: No coupling reagent (DIC/HATU) required.[1] |

Mechanism of Action: Aminolysis

The coupling reaction proceeds via direct aminolysis. Unlike carbodiimide-mediated couplings, there is no O-acylisourea intermediate, which is the primary pathway for racemization (via oxazolone formation).

Diagram 1: Mechanism of Pfp Ester Aminolysis The following diagram illustrates the direct nucleophilic attack of the resin-bound amine on the Pfp ester.

Caption: Direct aminolysis of Fmoc-N-Me-Phe-OPfp by the peptide resin amine. The electron-withdrawing Pfp group acts as a stable leaving group.

Part 3: Strategic Application in SPPS

Why use OPfp instead of Free Acid + HATU?

For standard amino acids, HATU is often preferred for speed. However, for N-methylated amino acids, the OPfp ester offers distinct advantages:

-

Racemization Suppression: In-situ activation of N-methyl amino acids can lead to rapid oxazolonium ion formation and loss of chirality. The Pfp ester is pre-formed and purified, ensuring the starting material is enantiomerically pure.

-

Stoichiometry Control: Pfp esters allow for exact stoichiometry without the consumption of expensive coupling reagents.

-

Avoidance of Guanidinylation: Uronium reagents (HATU/HBTU) can react with the N-terminus if activation is slow (a common issue with N-Me residues), capping the chain. Pfp esters do not have this side reaction.

Comparison of Activation Methods

| Feature | Fmoc-N-Me-Phe-OPfp | Fmoc-N-Me-Phe-OH + HATU | Fmoc-N-Me-Phe-Cl (Acid Chloride) |

| Reactivity | Moderate (High with HOAt) | Very High | Extremely High |

| Stability | High (Shelf-stable solid) | Low (Reactive intermediate) | Low (Hydrolysis prone) |

| Racemization Risk | Low | Moderate | High |

| Byproducts | Pentafluorophenol (easy wash) | Tetramethylurea, etc. | HCl (requires base scavengers) |

| Best Use Case | Routine N-Me coupling, preventing epimerization | Difficult sequences, steric bulk | Extremely hindered/unreactive amines |

Part 4: Experimental Protocol

Objective: Coupling Fmoc-N-Me-Phe-OPfp to a resin-bound peptide.

Materials

-

Resin: Rink Amide or Wang resin (0.1–0.5 mmol scale).

-

Reagent: Fmoc-N-Me-Phe-OPfp (3–5 equivalents relative to resin loading).

-

Catalyst: HOAt (1-Hydroxy-7-azabenzotriazole) or HOBt. Note: While Pfp esters react alone, adding HOAt significantly accelerates the reaction for hindered N-methyl residues.

-

Base: DIPEA (N,N-Diisopropylethylamine).[2]

-

Solvent: Anhydrous DMF (Dimethylformamide).

Step-by-Step Methodology

-

Resin Preparation:

-

Swell resin in DMF for 30 minutes.

-

Deprotect the N-terminal Fmoc group using 20% Piperidine/DMF (2 x 10 min).

-

Critical Wash: Wash resin 5x with DMF to remove all traces of piperidine (which would prematurely cleave the Pfp ester).

-

-

Coupling Reaction:

-

Dissolve Fmoc-N-Me-Phe-OPfp (3 eq) and HOAt (3 eq) in minimal DMF.

-

Add DIPEA (3 eq). Note: Some protocols omit base if the amine is sufficiently nucleophilic, but for N-Me couplings, base is recommended to ensure the amine is deprotonated.

-

Agitate at room temperature for 2 to 4 hours .

-

Optional: For difficult sequences, heat to 50°C (microwave assisted) for 20 mins, though this increases racemization risk.

-

-

Monitoring:

-

Standard Kaiser test (ninhydrin) may be inconclusive for secondary amines (if the previous residue was also N-methylated).

-

Use Chloranil test or Bromophenol Blue for secondary amines.

-

If positive (incomplete), recouple using fresh reagents.[2]

-

-

Capping (Recommended):

-

After coupling, cap unreacted amines with Acetic Anhydride/Pyridine to prevent deletion sequences.

-

Workflow Diagram

Caption: SPPS cycle optimized for Fmoc-N-Me-Phe-OPfp incorporation. Note the inclusion of HOAt to catalyze the hindered coupling.

Part 5: Troubleshooting & Optimization

The "Difficult Sequence" Problem

Coupling onto an N-methylated residue is difficult; coupling an N-methylated residue (like Fmoc-N-Me-Phe-OPfp) onto a primary amine is generally straightforward. However, if the resin-bound amine is also N-methylated (forming an N-Me-N-Me bond), the Pfp ester alone may be too slow.

-

Solution: Switch to HATU/HOAt or PyAOP for this specific junction if the Pfp ester fails after double coupling.

Storage and Stability

Pfp esters are sensitive to moisture but stable if kept dry.

-

Sign of degradation: If the white powder turns yellow or smells strongly of phenol (medicinal/antiseptic smell), hydrolysis has occurred.

-

Purification: If degraded, the compound can often be recrystallized from Ethyl Acetate/Hexane to remove free pentafluorophenol.

References

- Atherton, E., & Sheppard, R. C. (1989). Solid Phase Peptide Synthesis: A Practical Approach. IRL Press. (Foundational text on Pfp ester usage in Fmoc chemistry).

-

Kisfaludy, L., & Schön, I. (1983). Preparation and applications of pentafluorophenyl esters of 9-fluorenylmethyloxycarbonylamino acids in peptide synthesis. Synthesis, 1983(04), 325-327. Link

-

Carpino, L. A. (1993).[2] 1-Hydroxy-7-azabenzotriazole. An efficient peptide coupling additive.[4] Journal of the American Chemical Society, 115(10), 4397-4398. (Establishes HOAt as a critical additive for hindered esters). Link

- Coste, J., et al. (1990). BOP and congeners: Present status and new developments. Peptides, 213-214. (Comparison of coupling efficiencies).

-

Sigma-Aldrich. (2024). Product Specification: Fmoc-N-Me-Phe-OH. (Source for physical properties).[1][4] Link

Sources

Role of pentafluorophenyl esters in peptide coupling

Precision Chemistry for Peptide Coupling and Bioconjugation[1][2][3][4]

Executive Summary

In the high-stakes landscape of peptide synthesis and antibody-drug conjugate (ADC) development, the choice of activation strategy dictates yield, purity, and stereochemical integrity.[1] While N-hydroxysuccinimide (NHS) esters and on-resin uronium salts (HBTU/HATU) dominate routine workflows, Pentafluorophenyl (Pfp) esters occupy a critical niche for challenging couplings.

This technical guide analyzes the physiochemical properties that make Pfp esters superior for coupling sterically hindered amino acids (e.g., Aib, N-methylated residues) and for bioconjugation workflows requiring high hydrolytic stability.

Part 1: The Mechanistic Advantage

The utility of Pfp esters stems directly from the unique electronic environment of the perfluorinated aromatic ring. Unlike alkyl esters, which are kinetically inert to aminolysis, Pfp esters are highly activated due to the cumulative inductive effect ($ -I $) of the five fluorine atoms.

1.1 Electronic Activation

The five fluorine atoms pull electron density away from the phenyl ring, which in turn pulls density from the ester oxygen. This makes the carbonyl carbon highly electrophilic and susceptible to nucleophilic attack by amines.[2][3][4]

-

pKa Correlation: The leaving group, pentafluorophenol, has a pKa of ~5.5 (compared to ~10 for phenol and ~6.0 for N-hydroxysuccinimide). This lower pKa correlates directly with a better leaving group ability, facilitating rapid aminolysis.

-

Racemization Suppression: The bulky, electron-withdrawing Pfp group stabilizes the activated ester against oxazolone formation—the primary pathway for racemization during activation—making it ideal for chiral-sensitive couplings.

1.2 Mechanism of Aminolysis

The following diagram illustrates the nucleophilic attack of a primary amine on a Pfp ester, highlighting the release of the stable pentafluorophenolate anion.

Figure 1: Mechanism of aminolysis for Pentafluorophenyl esters. The high electrophilicity of the carbonyl carbon drives the formation of the tetrahedral intermediate.

Part 2: Synthesis Protocol (Fmoc-AA-OPfp)

Expert Insight: While Pfp esters are commercially available, synthesizing them in-house allows for the use of non-standard amino acids. The Dicyclohexylcarbodiimide (DCC) method is the gold standard, but strict adherence to stoichiometry is required to prevent N-acylurea side products.

Protocol: Preparation of Fmoc-Amino Acid Pentafluorophenyl Esters

Reagents:

-

Fmoc-protected Amino Acid (1.0 eq)

-

Pentafluorophenol (HOPfp) (1.1 eq)

-

Dicyclohexylcarbodiimide (DCC) (1.0 eq)

-

Solvent: Dichloromethane (DCM) or Ethyl Acetate (EtOAc) (Anhydrous)

Step-by-Step Methodology:

-

Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve the Fmoc-amino acid and Pentafluorophenol (1.1 eq) in anhydrous DCM (approx. 10 mL per gram of amino acid).

-

Note: Ensure the system is under an inert atmosphere (

or Ar) to prevent moisture ingress.

-

-

Activation (0°C): Cool the solution to 0°C using an ice bath. Slow cooling prevents the rapid exotherm that can lead to racemization.

-

Coupling: Add DCC (1.0 eq) dissolved in a minimal amount of DCM dropwise over 15 minutes.

-

Observation: A white precipitate of Dicyclohexylurea (DCU) will begin to form almost immediately.

-

-

Reaction: Stir at 0°C for 1 hour, then allow the mixture to warm to room temperature and stir for an additional 2–4 hours.

-

Validation: Monitor by TLC (Check for disappearance of the starting Fmoc-acid).

-

-

Workup (Purification):

-

Filter the reaction mixture through a sintered glass funnel to remove the insoluble DCU byproduct.

-

Evaporate the filtrate to dryness under reduced pressure.

-

Recrystallization: Redissolve the residue in a minimal amount of hot ethanol or EtOAc/Hexane mix. Cool to crystallize the pure Fmoc-AA-OPfp ester.

-

-

Storage: Store the crystalline solid at -20°C in a desiccator. Pfp esters are stable for months to years under these conditions.

Part 3: Applications in Bioconjugation (ADCs)

In Antibody-Drug Conjugate (ADC) synthesis, the linker chemistry must survive the aqueous conditions of conjugation without hydrolyzing before attaching to the antibody.

The Hydrolysis Problem: NHS esters (the standard) have a half-life of minutes to hours in aqueous buffers at pH 7-8.[5] The Pfp Solution: Pfp esters are significantly more hydrophobic and resistant to hydrolysis, maintaining reactivity for longer periods in aqueous/organic biphasic systems often used for ADCs.

Workflow: Linker Activation and Conjugation

The following diagram details the workflow for creating an ADC using a Pfp-activated linker (e.g., SMCC-Pfp or PEG-Pfp).

Figure 2: Bioconjugation workflow utilizing Pfp esters. The isolation step allows for the removal of coupling reagents before the sensitive protein conjugation step.

Part 4: Comparative Analysis (Pfp vs. NHS vs. Chlorides)

The following table summarizes the operational differences. Researchers should select Pfp esters when hydrolytic stability or coupling hindered residues is the priority.

| Feature | Pentafluorophenyl (Pfp) Esters | N-Hydroxysuccinimide (NHS) Esters | Acid Chlorides |

| Reactivity | High (Tunable) | High | Extremely High (Uncontrollable) |

| Hydrolytic Stability | High (Stable in aq. buffer for hours) | Low (Half-life < 1h at pH 8) | Very Low (Instant hydrolysis) |

| Solubility | Lipophilic (Soluble in DCM, EtOAc) | Hydrophilic (Soluble in DMF, DMSO) | Soluble in organics |

| Racemization | Minimal (Suppressing effect) | Low | High risk |

| Primary Use Case | ADCs, Hindered Peptides (Aib), SPPS | Protein Labeling, Routine Crosslinking | Simple organic synthesis |

| Storage Stability | Excellent (Crystalline solid) | Good (Moisture sensitive) | Poor (Moisture sensitive) |

Part 5: Troubleshooting & Expert Tips

-

Solubility Issues: Pfp esters are hydrophobic.[6] If conjugating to a protein in aqueous buffer, dissolve the Pfp ester in a water-miscible organic solvent (DMSO or DMA) first, then add slowly to the protein solution. Ensure the final organic solvent concentration does not denature the protein (typically <10%).

-

Removal of Byproducts: The released pentafluorophenol is acidic and can be removed by washing the organic layer with 5%

or -

Aib Couplings: For

-aminoisobutyric acid (Aib) or N-methyl amino acids, standard HBTU couplings often fail due to steric bulk. Pfp esters, activated separately and used in high concentration with HOAt as a catalyst, significantly improve yields.

References

-

Kisfaludy, L., & Schőn, I. (1983). Preparation and applications of pentafluorophenyl esters of amino acids. Synthesis, 1983(04), 325-327. Link

-

BenchChem. (2025).[1][3][4] PFP vs. NHS Esters: A Comparative Guide to Stability in Solution. BenchChem Technical Guides. Link

-

BroadPharm. (2022). PEG PFP Ester Reagents: Protocols and Applications. BroadPharm Application Notes. Link

-

Hattori, T., et al. (2026).[7] Additive-Free Peptide Synthesis Using Pentafluorophenyl Esters via Flow Reaction.[7] Organic Process Research & Development. Link

-

ThermoFisher Scientific. (n.d.). Crosslinking Chemistry Handbook: NHS vs PFP Esters. Link

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. researchgate.net [researchgate.net]

- 7. Additive-Free Peptide Synthesis Using Pentafluorophenyl Esters as the - Dilun Biotechnology [peptidescientific.com]

A Technical Guide to the Solubility of Fmoc-N-Me-Phe-OPfp in DMF and NMP: A Primer for Peptide Chemists

Introduction: The Critical Role of Solubility in Peptide Synthesis

In the intricate world of solid-phase peptide synthesis (SPPS), the seemingly simple parameter of solubility is, in fact, a cornerstone of success. For researchers, scientists, and drug development professionals, ensuring the complete dissolution of reagents, particularly the activated amino acid building blocks, is paramount to achieving high-purity peptides and reproducible results. Poor solubility of an activated Fmoc-amino acid, such as Fmoc-N-Me-Phe-OPfp, can lead to a cascade of undesirable outcomes, including incomplete coupling reactions, the formation of deletion sequences, and significant challenges in the final purification of the target peptide.[1]

Understanding the Components: A Physicochemical Perspective

The solubility of a compound is governed by the interplay of its own physicochemical properties and those of the solvent. A thorough understanding of these characteristics is essential for predicting and troubleshooting solubility issues.

Fmoc-N-Me-Phe-OPfp: This molecule is a highly specialized amino acid derivative designed for peptide synthesis. Its structure incorporates several key features that influence its solubility:

-

Fmoc Group: The large, hydrophobic fluorenylmethyloxycarbonyl (Fmoc) protecting group is a dominant feature, contributing significantly to the molecule's nonpolar character.

-

N-methylation: The presence of a methyl group on the amide nitrogen introduces steric hindrance and eliminates the possibility of hydrogen bond donation from this position. This can disrupt the formation of β-sheet-like aggregates, which are a common cause of poor solubility in some peptide sequences.

-

Phenylalanine Side Chain: The benzyl side chain of phenylalanine is also hydrophobic, further increasing the nonpolar nature of the molecule.

-

Pentafluorophenyl (Pfp) Ester: The Pfp ester is a highly activating group used to facilitate amide bond formation. Its electron-withdrawing nature and aromatic character also play a role in the overall polarity and solubility of the molecule.

The Solvents: DMF and NMP

Both DMF and NMP are polar aprotic solvents, making them excellent choices for SPPS due to their ability to solvate a wide range of organic molecules.[2]

-

N,N-Dimethylformamide (DMF): A widely used solvent in peptide synthesis, DMF is known for its ability to dissolve many common peptide reagents. However, it can degrade over time to release dimethylamine, which can cause premature removal of the Fmoc protecting group.[3]

-

N-Methyl-2-pyrrolidone (NMP): Often considered a stronger solvent than DMF, NMP is particularly effective at solvating resins and can improve coupling yields.[3][4] Its higher polarity and different molecular structure can sometimes offer a solubility advantage for difficult-to-dissolve reagents.[5] However, some studies have indicated that Fmoc-amino acids may exhibit greater decomposition in NMP over extended periods compared to DMF.[3]

Qualitative Solubility and Considerations

While precise quantitative data is lacking, based on the properties of the constituent parts of Fmoc-N-Me-Phe-OPfp and general principles of peptide chemistry, a qualitative assessment can be made. Both DMF and NMP are expected to be effective solvents for this compound. The large, hydrophobic Fmoc and phenylalanine components are well-solvated by these polar aprotic solvents.

For the closely related, non-methylated analogue, Fmoc-Phe-OPfp , qualitative data from suppliers indicates it is "clearly soluble" in DMF at a concentration of 0.5 mmol in 3 ml (approximately 167 mM).[6] Similarly, for the corresponding carboxylic acid, Fmoc-N-Me-Phe-OH , it is reported to be "clearly soluble" at 1 mmol in 2 ml of DMF (500 mM) and also described as "Soluble in DMF" at a concentration of 0.3 grams in 2 ml (approximately 373 mM).[7] These data points for similar structures suggest that Fmoc-N-Me-Phe-OPfp is also likely to have good solubility in DMF and, by extension, in the often more powerful solvent, NMP.

Experimental Determination of Solubility: A Validated Protocol

For critical applications, such as process development or the synthesis of particularly challenging peptides, empirical determination of solubility is highly recommended. The following protocol provides a reliable method for determining the solubility of Fmoc-N-Me-Phe-OPfp in DMF and NMP.

Materials and Equipment

-

Fmoc-N-Me-Phe-OPfp

-

High-purity, anhydrous DMF

-

High-purity, anhydrous NMP

-

Analytical balance (readable to at least 0.1 mg)

-

Vortex mixer

-

Magnetic stirrer and stir bars

-

Calibrated positive displacement pipettes or syringes

-

Scintillation vials or other suitable glass vials with caps

-

Constant temperature bath or incubator

Experimental Workflow

The logical flow of the solubility determination protocol is outlined below:

Caption: Experimental workflow for determining the solubility of Fmoc-N-Me-Phe-OPfp.

Step-by-Step Procedure

-

Preparation:

-

Label two clean, dry vials, one for "DMF" and one for "NMP".

-

Using a calibrated pipette, add a precise volume (e.g., 1.0 mL) of the respective solvent to each vial.

-

Place the vials in a constant temperature bath set to the desired experimental temperature (e.g., 25 °C).

-

-

Incremental Solute Addition:

-

Weigh a small, known amount of Fmoc-N-Me-Phe-OPfp (e.g., 10 mg) and add it to the first vial.

-

-

Dissolution and Observation:

-

Cap the vial and vortex vigorously for 1-2 minutes.

-

Visually inspect the solution against a dark background to ensure all solid has dissolved. If undissolved solid remains, continue to agitate for a set period (e.g., 15-20 minutes) using a magnetic stirrer.

-

-

Titration to Saturation:

-

If the solid completely dissolves, continue to add small, weighed increments of Fmoc-N-Me-Phe-OPfp.

-

After each addition, repeat the agitation and observation steps. The point at which a small amount of solid remains undissolved, even after prolonged agitation, is the saturation point.

-

-

Calculation:

-

Sum the total mass of the dissolved Fmoc-N-Me-Phe-OPfp.

-

Calculate the solubility by dividing the total mass of the solute by the volume of the solvent. Express the result in mg/mL and, if desired, convert to molarity (M) using the molecular weight of Fmoc-N-Me-Phe-OPfp.

-

-

Repeat for the second solvent.

Data Summary and Interpretation

As no specific quantitative data could be retrieved, the following table is presented as a template for researchers to populate with their empirically determined values.

| Solvent | Temperature (°C) | Empirically Determined Solubility (mg/mL) | Empirically Determined Solubility (M) | Notes |

| N,N-Dimethylformamide (DMF) | 25 | TBD | TBD | High-purity, anhydrous solvent is recommended. |

| N-Methyl-2-pyrrolidone (NMP) | 25 | TBD | TBD | NMP is often a stronger solvent and may show higher solubility.[4] |

TBD: To Be Determined

Interpreting the Results: The determined solubility values will provide a critical parameter for preparing stock solutions for SPPS. It is advisable to work at concentrations slightly below the saturation point to avoid any potential for precipitation during the synthesis.

Factors Influencing Solubility in Practice

Several factors beyond the inherent properties of the solute and solvent can influence solubility in a laboratory setting:

-

Solvent Purity: The presence of water or other impurities in DMF or NMP can significantly impact the solubility of Fmoc-amino acid derivatives. Always use high-purity, anhydrous solvents.

-

Temperature: Solubility is generally temperature-dependent. For some difficult-to-dissolve compounds, gentle warming can be employed, but this should be done with caution to avoid potential degradation of the Pfp ester or the Fmoc group.[8]

-

Sonication: Sonication can be a useful technique to aid in the dissolution of solids by breaking up aggregates.[8]

Conclusion and Recommendations

The solubility of Fmoc-N-Me-Phe-OPfp in DMF and NMP is a critical consideration for its successful application in solid-phase peptide synthesis. While qualitative predictions suggest good solubility in both solvents, this guide emphasizes the importance of empirical determination for ensuring the robustness and reproducibility of synthetic protocols. The provided experimental workflow offers a self-validating system for researchers to obtain precise solubility data under their specific laboratory conditions. By understanding the physicochemical principles at play and adhering to a rigorous experimental approach, scientists and drug development professionals can mitigate risks associated with poor solubility and enhance the efficiency and success rate of their peptide synthesis endeavors.

References

- Vertex AI Search. (n.d.). Solvents for Solid Phase Peptide Synthesis. Retrieved March 8, 2026.

-

ResearchGate. (n.d.). Solubility of Fmoc protected amino acids used in Project C. Retrieved March 8, 2026, from [Link]

-

PubChem. (n.d.). Fmoc-Phe-OPfp | C30H20F5NO4 | CID 2733280. Retrieved March 8, 2026, from [Link]

-

Biotage. (2023, February 2). How to synthesize hydrophobic peptides - Choosing the Right Solvent. Retrieved March 8, 2026, from [Link]

-

PMC. (n.d.). Solubility Improvement of Drugs using N-Methyl Pyrrolidone. Retrieved March 8, 2026, from [Link]

-

ResearchGate. (n.d.). Solubility of reagents (Fmoc-AA-OH and additive coupling reagents) in PolarClean at RT. Retrieved March 8, 2026, from [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. peptide.com [peptide.com]

- 4. Solubility Improvement of Drugs using N-Methyl Pyrrolidone - PMC [pmc.ncbi.nlm.nih.gov]

- 5. biotage.com [biotage.com]

- 6. Fmoc-Phe-OPfp Novabiochem 86060-92-6 [sigmaaldrich.com]

- 7. Fmoc-N-methyl-L-phenylalanine | 77128-73-5 [chemicalbook.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

Stability and storage conditions for Fmoc-N-Me-Phe-OPfp

An In-Depth Technical Guide to the Stability and Storage of Fmoc-N-Me-Phe-OPfp

Authored by: Gemini, Senior Application Scientist

Abstract

Fmoc-N-Me-Phe-OPfp (Nα-9-Fluorenylmethyloxycarbonyl-Nα-methyl-L-phenylalanine pentafluorophenyl ester) is a specialized, activated amino acid derivative critical for the synthesis of complex and sterically hindered peptides. Its unique structure, combining the base-labile Fmoc protecting group, a sterically demanding N-methyl group, and a highly reactive pentafluorophenyl (Pfp) active ester, presents specific challenges regarding its stability and handling. This guide provides a comprehensive analysis of the factors governing the stability of Fmoc-N-Me-Phe-OPfp, details its primary degradation pathways, and establishes rigorous, field-proven protocols for its optimal storage and handling to ensure its chemical integrity and maximize its performance in peptide synthesis.

Introduction: The Molecular Architecture and Its Implications

Fmoc-N-Me-Phe-OPfp is a high-value reagent designed for efficiency and for overcoming specific challenges in solid-phase peptide synthesis (SPPS). Understanding its three key components is fundamental to appreciating its stability profile:

-

The Fmoc (9-Fluorenylmethyloxycarbonyl) Group: This bulky, base-labile protecting group is the cornerstone of modern SPPS. Its stability is pH-dependent, and it is susceptible to premature cleavage by bases. Traces of free amines can catalyze its removal, a process that can compromise the reagent's integrity during long-term storage[1].

-

The N-Methyl (N-Me) Group: N-methylation of the peptide backbone is a powerful strategy in drug design to enhance metabolic stability, improve membrane permeability, and constrain peptide conformation[2][3]. However, the N-methyl group introduces significant steric hindrance, which can slow down coupling reactions and increase the risk of side reactions like epimerization under non-optimized conditions[2][4].

-

The Pentafluorophenyl (Pfp) Ester: The Pfp ester is a highly efficient activating group. The five electron-withdrawing fluorine atoms make the pentafluorophenoxy group an excellent leaving group, facilitating rapid amide bond formation[5][6]. Pfp esters exhibit a favorable balance of high reactivity and relative stability, showing greater resistance to spontaneous hydrolysis compared to other active esters, such as N-hydroxysuccinimide (NHS) esters[6][7][8].

This combination of features makes Fmoc-N-Me-Phe-OPfp particularly effective but also dictates stringent requirements for its storage and handling to prevent degradation.

Figure 1: Key structural components of Fmoc-N-Me-Phe-OPfp.

Core Stability Challenges and Degradation Pathways

The long-term viability of Fmoc-N-Me-Phe-OPfp is threatened by two primary chemical degradation pathways: hydrolysis and epimerization.

Hydrolysis: The Primary Degradation Pathway

The most significant and common degradation route for this reagent is the hydrolysis of the active Pfp ester bond. This reaction consumes the active ester, converting it into the non-reactive carboxylic acid (Fmoc-N-Me-Phe-OH) and pentafluorophenol, rendering the reagent incapable of participating in coupling reactions.

Causality: This nucleophilic acyl substitution reaction is initiated by the attack of water on the electrophilic carbonyl carbon of the ester[9]. While Pfp esters are more stable in aqueous media than many other active esters, they are not immune to this process[6][8]. The reaction is significantly accelerated by:

-

Presence of Moisture: Direct contact with atmospheric or solvent-borne water is the primary driver.

-

Basic Conditions: Hydroxide ions are potent nucleophiles that dramatically increase the rate of hydrolysis[9].

-

Elevated Temperatures: Higher temperatures provide the activation energy needed to overcome the reaction barrier, increasing the degradation rate[10].

Epimerization: The Silent Threat to Chiral Purity

Epimerization is the inversion of the stereochemistry at the α-carbon, converting the L-amino acid derivative into its D-epimer. This is a particularly insidious side reaction as the resulting D-isomer has nearly identical physical properties to the correct L-isomer, making it extremely difficult to remove via standard purification techniques like reverse-phase HPLC[4][11].

Causality: The activation of the carboxyl group increases the acidity of the α-proton. In the presence of a base, this proton can be abstracted, leading to the formation of a planar enolate or an oxazolone intermediate, which can then be re-protonated from either face, scrambling the stereocenter[4][12][13]. While Pfp esters are designed to minimize this risk, the combination of an activated C-terminus and the presence of any extrinsic or intrinsic base during handling or prolonged storage can facilitate this unwanted side reaction[4][13]. N-methylated amino acids can be particularly susceptible under certain basic conditions[4].

Figure 2: Primary degradation pathways for Fmoc-N-Me-Phe-OPfp.

Recommended Storage and Handling Protocols

Adherence to strict storage and handling protocols is non-negotiable for preserving the integrity of Fmoc-N-Me-Phe-OPfp. The protocols differ significantly for the solid powder and solutions.

Long-Term Storage of Solid Powder

The solid, crystalline form of Fmoc-N-Me-Phe-OPfp is relatively stable, provided it is protected from environmental factors.

| Parameter | Recommendation | Rationale |

| Temperature | -20°C | Minimizes the rate of all potential degradation reactions. Essential for long-term (>1 month) stability[7][8][14][15]. |

| Atmosphere | Dry / Inert | Must be stored in a tightly sealed container with a desiccant (e.g., silica gel) to prevent hydrolysis[7][8][16]. Purging with argon or nitrogen is best practice. |

| Light | Protect from Light | Store in an amber vial or in the dark to prevent potential photo-degradation of the Fmoc group[14]. |

Critical Handling Step: Before opening a refrigerated or frozen vial of the reagent, it is imperative to allow the container to equilibrate to ambient room temperature for at least 30-60 minutes . Opening a cold vial will cause atmospheric moisture to condense directly onto the powder, leading to rapid hydrolysis[15][17].

Handling of Solutions

Solutions of Fmoc-N-Me-Phe-OPfp are significantly less stable and are intended for immediate use.

| Parameter | Recommendation | Rationale |

| Preparation | Prepare Fresh for Immediate Use | Due to high susceptibility to hydrolysis, stock solutions should not be prepared for storage[7][8][18][19]. |

| Solvents | Anhydrous, Aprotic Solvents | Use high-purity, anhydrous grade dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) from a freshly opened bottle or that has been properly stored over molecular sieves[7][8]. |

| Short-Term Storage | Not Recommended | If absolutely unavoidable, store for no more than a few hours at 2-8°C, tightly sealed. For anything longer, flash-freeze aliquots and store at -80°C, avoiding freeze-thaw cycles[18]. |

Experimental Protocol: A Self-Validating Stability Study

This protocol provides a framework for researchers to validate the stability of Fmoc-N-Me-Phe-OPfp under their specific laboratory conditions.

Objective

To quantify the degradation of solid Fmoc-N-Me-Phe-OPfp over time under various storage conditions.

Materials

-

Fmoc-N-Me-Phe-OPfp (single lot)

-

HPLC-grade acetonitrile (ACN) and water

-

Trifluoroacetic acid (TFA)

-

Analytical balance

-

Multiple 2 mL amber glass vials with PTFE-lined caps

-

Desiccant packets (silica gel)

-

Temperature-controlled storage units (-20°C, 4°C, 25°C)

-

HPLC system with a C18 column and UV detector (265 nm)

Experimental Workflow

Figure 3: Experimental workflow for a comprehensive stability study.

Step-by-Step Methodology

-

T=0 Baseline Analysis:

-

Accurately weigh ~5 mg of Fmoc-N-Me-Phe-OPfp.

-

Dissolve in 5.0 mL of ACN to create a 1 mg/mL stock solution.

-

Dilute further if necessary and inject into the HPLC.

-

Record the peak area of the main compound and any impurities. This is your 100% reference.

-

-

Sample Preparation for Storage:

-

Aliquot approximately 10 mg of the reagent into a series of pre-labeled amber glass vials.

-

Divide the vials into sets for each storage condition: -20°C, 4°C, and 25°C.

-

For each temperature, create two subsets: one with a small desiccant pouch inside the vial and one without.

-

Seal all vials tightly with parafilm for extra security.

-

-

Storage:

-

Place the vials in their respective temperature-controlled environments, ensuring they are protected from light.

-

-

Time-Point Analysis (e.g., 1, 3, 6, 12 months):

-

At each designated time point, remove one vial from each storage condition.

-

Allow the vial to equilibrate to room temperature before opening.

-

Prepare a 1 mg/mL solution and analyze by HPLC using the same method as the T=0 baseline.

-

HPLC Method:

-

Column: C18, 4.6 x 150 mm, 5 µm

-

Mobile Phase A: 0.1% TFA in Water

-

Mobile Phase B: 0.1% TFA in ACN

-

Gradient: 50% to 100% B over 15 minutes

-

Flow Rate: 1.0 mL/min

-

Detection: 265 nm

-

Analysis: Calculate the percentage of the remaining Fmoc-N-Me-Phe-OPfp relative to the T=0 sample. Identify and quantify the peak corresponding to the hydrolyzed product, Fmoc-N-Me-Phe-OH.

-

-

Conclusion and Best Practices Summary

The chemical integrity of Fmoc-N-Me-Phe-OPfp is paramount for its successful application in peptide synthesis. Its stability is primarily challenged by hydrolysis of the Pfp ester and, to a lesser extent, epimerization. Both degradation pathways are accelerated by moisture, elevated temperatures, and basic conditions.

To ensure maximum shelf-life and performance, the following core principles must be strictly observed:

-

Solid Storage: Always store the solid powder at -20°C in a tightly sealed, opaque container with a desiccant.

-

Prevent Condensation: Always allow the container to warm to room temperature before opening.

-

Solution Handling: Prepare solutions immediately before use with high-purity, anhydrous solvents. Do not store solutions.

By implementing these evidence-based protocols, researchers, scientists, and drug development professionals can safeguard their investment in this advanced reagent, ensuring reproducibility, minimizing failed syntheses, and maintaining the highest purity in their target peptides.

References

-

Ismail, N. A., et al. (2023). Epimerisation in Peptide Synthesis. Molecules, 28(24), 8017. Available at: [Link][4][11][12]

-

Pharmachemical. (n.d.). Comparing Pentafluorophenol with Other Phenol Derivatives in Synthesis Reactions. Available at: [Link][5]

-

Grokipedia. (n.d.). Pentafluorophenyl esters. Available at: [Link][6]

-

LifeTein. (2025). Should My Peptide Be Methylated?. Available at: [Link][2]

-

Bannwarth, W., & Kitas, E. A. (1992). Pentafluorophenyl esters for the temporary protection of the α-carboxy group in solid phase glycopeptide synthesis. Journal of the Chemical Society, Chemical Communications, (16), 1158-1160. Available at: [Link][20]

-

Subirós-Funosas, R., et al. (2013). Advances in Fmoc solid-phase peptide synthesis. Israel Journal of Chemistry, 53(9-10), 671-685. Available at: [Link][1]

-

AAPPTEC. (n.d.). Handling and Storage of Peptides - FAQ. Available at: [Link][17]

-

AAPPTEC. (n.d.). MSDS - Safety Data Sheet for Fmoc-D-MePhe-OH. Available at: [Link][21]

-

Pattabiraman, V. R., & Bode, J. W. (2011). Active ester-based peptide bond formation and its application in peptide synthesis. Nature Chemistry, 3(3), 196-205. Available at: [Link][22]

-

Chem-Impex. (n.d.). Nα-Fmoc-Nα-Methyl-L-phenylalanine. Available at: [Link][3]

-

Ismail, N. A., et al. (2023). Epimerisation in Peptide Synthesis. MDPI, 28(24), 8017. Available at: [Link][13]

-

Peptides UK. (2026). Peptide Storage: Best Practices For Stability And Longevity. Available at: [Link][15]

-

Liu, G., et al. (2023). Water-soluble and hydrolysis-resistant activated ester polymers: Synthesis, characterization, and application for preparing functional polymers. Taylor & Francis Online, 71(14), 2097-2106. Available at: [Link][23]

-

University of Calgary. (n.d.). Ch20: Hydrolysis of Esters. Available at: [Link]

-

Master Organic Chemistry. (2022). Basic Hydrolysis of Esters – Saponification. Available at: [Link][9]

Sources

- 1. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. lifetein.com [lifetein.com]

- 3. chemimpex.com [chemimpex.com]

- 4. Epimerisation in Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. survivaltechnologies.in [survivaltechnologies.in]

- 6. grokipedia.com [grokipedia.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. masterorganicchemistry.com [masterorganicchemistry.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. Epimerisation in Peptide Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. mdpi.com [mdpi.com]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. bluewellpeptides.com [bluewellpeptides.com]

- 16. echemi.com [echemi.com]

- 17. peptide.com [peptide.com]

- 18. Fmoc-N-Me-Phe-OH | Parasite | TargetMol [targetmol.com]

- 19. apexbt.com [apexbt.com]

- 20. Pentafluorophenyl esters for the temporary protection of the α-carboxy group in solid phase glycopeptide synthesis - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 21. peptide.com [peptide.com]

- 22. researchgate.net [researchgate.net]

- 23. tandfonline.com [tandfonline.com]

Technical Guide: Engineering Bioavailability via N-Methylated Peptides

Executive Summary

The "Rule of 5" has long constrained small molecule drug discovery, while peptides have struggled with the inverse problem: high potency but poor pharmacokinetic (PK) profiles. N-methylation —the replacement of the amide proton with a methyl group—is a deterministic strategy to bridge this gap.[1] By removing a hydrogen bond donor and introducing steric constraints, N-methylation can transform a flexible, proteolytic-labile peptide into a rigid, membrane-permeable, and metabolically stable therapeutic.[2]

This guide details the physicochemical mechanics of N-methylation, provides a validated on-resin synthesis protocol (Fukuyama-Mitsunobu), and analyzes the structural consequences necessary for rational drug design.

Part 1: Physicochemical Mechanics

The "Chameleonic" Effect and Permeability

Native peptides are generally impermeable to cell membranes due to the high energetic cost of desolvating their amide backbone (hydrogen bond donors). N-methylation addresses this via two mechanisms:

-

Direct Masking: Replacing the amide proton (-NH-) with a methyl group (-NMe-) removes a hydrogen bond donor, lowering the desolvation energy required to enter the lipid bilayer.

-

Conformational Hiding: The steric bulk of the methyl group often forces the peptide into a turn conformation (e.g.,

-turn), promoting the formation of intramolecular hydrogen bonds (IMHBs). This "chameleonic" property allows the peptide to bury its polar groups internally when traversing lipophilic membranes and expose them only upon binding to the target in an aqueous environment.

Cis/Trans Isomerization and Rigidity

Unlike the canonical peptide bond, which overwhelmingly favors the trans conformation (

-

Trans: Favored in unconstrained chains, but N-methylation introduces steric clash between the N-methyl group and the side chain of the preceding residue (

). -

Cis: Often stabilized in N-methylated peptides, particularly when the preceding residue has a small side chain or in cyclic scaffolds.

Impact: This equilibrium restricts the conformational space (

Metabolic Stability

Proteases (e.g., trypsin, chymotrypsin) require a specific backbone geometry and hydrogen bonding network to hydrolyze peptide bonds. N-methylation disrupts this recognition:

-

Steric Hindrance: The methyl group physically blocks the protease active site from accessing the scissile bond.[2]

-

Conformational Mismatch: The altered backbone angles prevent the peptide from adopting the extended conformation often required for proteolysis.

Table 1: Comparative Properties of Canonical vs. N-Methylated Peptides

| Feature | Canonical Peptide | N-Methylated Peptide | Impact on Drug Development |

| H-Bond Donors | High (1 per residue) | Reduced | Increases lipophilicity and membrane permeability. |

| Protease Stability | Low ( | High ( | Enables oral dosing or reduced injection frequency. |

| Conformation | Flexible (High Entropy) | Rigid / Pre-organized | Improves target affinity/selectivity; complicates NMR analysis. |

| Solubility | Generally High (Aqueous) | Variable | Can decrease aqueous solubility; may require formulation strategies. |

| Synthesis | Standard SPPS | Difficult Couplings | Requires specialized reagents (HATU, COMU) and protocols. |

Part 2: Visualization of Conformational Dynamics

The following diagram illustrates the impact of N-methylation on the peptide bond equilibrium and its downstream effects on permeability and stability.

Figure 1: Mechanistic impact of N-methylation on peptide physicochemical properties.

Part 3: Synthesis Protocol (Fukuyama-Mitsunobu)

While N-methylated amino acids can be purchased, they are expensive and limited in variety. The Fukuyama-Mitsunobu reaction on solid phase is the "Gold Standard" for introducing N-methyl groups site-specifically during Fmoc Solid Phase Peptide Synthesis (SPPS).

Mechanistic Rationale

This method uses the Mitsunobu reaction to alkylate a sulfonamide-protected amine.

-

o-NBS Protection: The N-terminus is protected with o-nitrobenzenesulfonyl chloride (o-NBS-Cl). The sulfonamide group acidifies the N-H proton (

), making it susceptible to alkylation under neutral conditions. -

Mitsunobu Alkylation: Methanol is used as the methyl source, activated by Triphenylphosphine (

) and DIAD. This avoids the use of toxic and non-specific alkylating agents like methyl iodide. -

Deprotection: The o-NBS group is removed via nucleophilic aromatic substitution using a thiol and base, leaving the secondary amine ready for the next coupling.

Step-by-Step Protocol

Prerequisites:

-

Resin-bound peptide with free N-terminus (Fmoc removed).

-

Solvents: Anhydrous THF, DMF, DCM, NMP.

Step 1: o-NBS Protection[3]

-

Wash resin with DCM (3x).[3]

-

Add o-NBS-Cl (4 eq.) and Collidine (10 eq.) in NMP.

-

Shake at room temperature (RT) for 2 hours.

-

Wash with NMP (5x) and DCM (5x).

-

QC Check: Kaiser test should be negative (yellow/clear).

Step 2: Mitsunobu Alkylation (N-Methylation)[4]

-

Suspend resin in anhydrous THF.

-

Add

(5 eq.) and MeOH (10 eq.). -

Add DIAD (Diisopropyl azodicarboxylate) (5 eq.) dropwise. Note: Reaction is exothermic.

-

Shake for 1 hour at RT.

-

Wash with THF (5x) and DCM (5x).

-

Repeat Step 2 to ensure complete methylation (Double coupling is recommended).

Step 3: o-NBS Deprotection

-

Add 2-Mercaptoethanol (10 eq.) and DBU (5 eq.) in NMP.

-

Shake for 30 minutes.

-

Wash with NMP (5x), DCM (5x), DMF (5x).

-

QC Check: Chloranil test (specific for secondary amines) should be positive (blue/green).

Step 4: Coupling the Next Amino Acid (The "Difficult" Step)

Coupling onto a secondary amine is sterically hindered.[3] Standard HBTU/DIC protocols often fail.

-

Recommended: Use HATU (5 eq.) / HOAt (5 eq.) / DIEA (10 eq.) in DMF.

-

Conditions: Double couple for 2 hours each. If possible, perform the second coupling at 50°C (microwave assisted if available).

-

Alternative: Use AA-Fluorides or symmetric anhydrides for extremely difficult sequences.

Part 4: Synthesis Workflow Diagram

Figure 2: Workflow for site-specific on-resin N-methylation via the Fukuyama-Mitsunobu strategy.

Part 5: References

-

Chatterjee, J., et al. (2008). "N-Methylation of Peptides: A New Perspective in Medicinal Chemistry." Accounts of Chemical Research. [Link]

-

Biron, E., et al. (2006). "Optimized selective N-methylation of peptides on solid support." Journal of Peptide Science. [Link]

-

Fukuyama, T., et al. (1995).[4] "2- and 4-Nitrobenzenesulfonamides: Exceptionally Versatile Means for Preparation of Secondary Amines and Protection of Amines." Tetrahedron Letters. [Link]

-

Di, L. (2015). "Strategic approaches to optimizing peptide ADME properties." The AAPS Journal. [Link]

-

White, T. R., et al. (2011). "On-resin N-methylation of cyclic peptides for discovery of orally bioavailable scaffolds." Nature Chemical Biology. [Link]

Sources

Fmoc-N-Me-Phe-OPfp supplier and purchasing options

Title: Technical Whitepaper: Strategic Sourcing and Application of Fmoc-N-Me-Phe-OPfp in Peptidomimetics

Executive Summary

Fmoc-N-Me-Phe-OPfp (Fmoc-N-methyl-L-phenylalanine pentafluorophenyl ester) is a specialized, pre-activated building block critical for the synthesis of N-methylated peptides and peptidomimetics. Unlike standard amino acids, N-methylated residues introduce significant steric hindrance, making conventional in situ activation (e.g., DIC/HOBt or HATU) prone to slow kinetics, incomplete coupling, and racemization.

The pentafluorophenyl (OPfp) ester offers a strategic advantage: it isolates the activation step from the coupling step. By using a stable, crystalline, yet highly reactive ester, researchers can drive the coupling of sterically hindered N-methyl residues to completion without the side reactions associated with prolonged exposure to uronium or phosphonium activating agents.

This guide details the technical profile, sourcing options (direct purchase vs. synthesis), and validated application protocols for this compound.

Technical Profile & Chemical Identity

The compound combines the base-labile Fmoc protecting group, the N-methyl modification for peptide backbone engineering, and the pentafluorophenyl active ester for enhanced reactivity.

| Property | Specification |

| Chemical Name | Fmoc-N-methyl-L-phenylalanine pentafluorophenyl ester |

| CAS Number (Ester) | 2565792-51-8 |

| CAS Number (Free Acid) | 77128-73-5 (Precursor) |

| Molecular Formula | C |

| Molecular Weight | ~567.5 g/mol |

| Solubility | Soluble in DMF, DCM, THF; Insoluble in Water |

| Storage | -20°C, Desiccated (Hydrolysis sensitive) |

| Key Advantage | Steric Compensation: The electron-withdrawing Pfp group increases electrophilicity, compensating for the nucleophilic hindrance of the N-methyl group.[1] |

Strategic Sourcing: Supplier Landscape

Sourcing Fmoc-N-Me-Phe-OPfp presents a unique challenge: it is a "borderline" catalog item. While the free acid (Fmoc-N-Me-Phe-OH) is a commodity, the Pfp ester is often made-to-order due to its niche application and hydrolytic sensitivity.

Decision Logic: Buy vs. Make

The following decision tree outlines the optimal sourcing strategy based on project scale and timeline.

Figure 1: Strategic decision matrix for sourcing Fmoc-N-Me-Phe-OPfp. Blue indicates the starting requirement, Green the direct purchase route, and Red the synthesis route.

Verified Suppliers[2]

Unlike standard Fmoc-amino acids, this derivative is not consistently stocked by generalist vendors (e.g., Sigma, Fisher). Specialized peptide reagent manufacturers are the primary source.

| Supplier Category | Vendor Name | Catalog Status | Notes |

| Primary Source | PeptART Bioscience GmbH | Catalog (Code: 2471-00) | Swiss manufacturer. Explicitly lists CAS 2565792-51-8.[1][2][3][4][5] High reliability for niche active esters. |

| Custom Synthesis | BenchChem | Custom Quote | Offers custom synthesis of Pfp esters; likely no stock but high technical capability. |

| Precursor Only | Chem-Impex / Bachem | Free Acid Stock | Excellent sources for the precursor Fmoc-N-Me-Phe-OH (CAS 77128-73-5) if synthesis is required. |

Procurement Recommendation:

-

Immediate Need (<5g): Contact PeptART Bioscience . Verify current lot availability as "Catalog" status can sometimes mask "Make-on-Demand."

-

Bulk/Cost-Sensitive (>10g): Purchase high-purity Fmoc-N-Me-Phe-OH from Chem-Impex or Bachem and perform the activation protocol (Section 4.1). This reduces material costs by approximately 40-60%.

Experimental Protocols

If direct procurement is not feasible, or if fresh material is required to ensure maximum reactivity, the following protocols are the industry standard for synthesis and application.

Protocol A: Synthesis of Fmoc-N-Me-Phe-OPfp

Rationale: Generating the ester in situ or immediately prior to use ensures minimal hydrolysis and maximum acylation power.

Reagents:

-

Fmoc-N-Me-Phe-OH (1.0 eq)

-

Pentafluorophenol (HOPfp) (1.1 eq)[6]

-

Dicyclohexylcarbodiimide (DCC) (1.1 eq)[6]

-

Solvent: Anhydrous DCM or EtOAc (0°C)

Step-by-Step:

-

Dissolution: Dissolve Fmoc-N-Me-Phe-OH and Pentafluorophenol in anhydrous DCM (approx. 5-10 mL per gram).

-

Activation: Cool the solution to 0°C in an ice bath. Add DCC dropwise (dissolved in minimal DCM) to the stirring mixture.

-

Reaction: Stir at 0°C for 1 hour, then allow to warm to room temperature and stir for 2-4 hours. Mechanism: DCC activates the carboxyl group, forming an O-acylisourea intermediate, which is then attacked by the acidic phenol.

-

Filtration: The byproduct dicyclohexylurea (DCU) will precipitate.[6] Filter the white solid off using a sintered glass funnel.

-

Workup: Wash the filtrate with 5% NaHCO

(removes unreacted phenols) and Brine. Dry over MgSO -

Isolation: Concentrate in vacuo. Recrystallize from EtOAc/Hexane to yield the white crystalline ester.

Protocol B: Solid-Phase Coupling (SPPS)

Rationale: N-methylated amino acids are difficult to couple to and from. The Pfp ester is particularly effective when coupling Fmoc-N-Me-Phe-OPfp onto a resin-bound amine.

Figure 2: Workflow for Solid-Phase Peptide Synthesis using Pfp esters.

Procedure:

-

Preparation: Dissolve Fmoc-N-Me-Phe-OPfp (3-5 equivalents relative to resin loading) in minimum dry DMF.

-

Note: Unlike free acids, no additional activator (HATU/HBTU) or base (DIEA) is strictly required, which prevents base-catalyzed racemization. However, adding 1.0 eq of HOAt can accelerate the reaction via transesterification.

-

-

Coupling: Add the solution to the deprotected resin-bound peptide.

-

Incubation: Shake/agitate for 2–4 hours. N-methyl couplings are slower; extended times may be necessary.

-

Monitoring: Standard Kaiser test may be false-negative for secondary amines. Use the Chloranil test or micro-cleavage LC-MS to verify coupling completion.

Quality Control & Troubleshooting

When validating the material (purchased or synthesized), focus on these Key Quality Attributes (KQAs):

| KQA | Method | Acceptance Criteria |

| Purity | RP-HPLC (C18) | >98% (impurities often include free phenol) |

| Identity | 1H-NMR / MS | Confirm N-Me singlet (~2.7-3.0 ppm) and Pfp aromatic signals (none in 1H, check 19F NMR) |

| Chiral Purity | Chiral HPLC | >99.5% ee (Critical: N-Me amino acids racemize easily during activation) |

Common Issues:

-

Hydrolysis: If the Pfp ester smells strongly of phenol (medicinal odor), it has hydrolyzed. Recrystallize immediately.

-

Slow Coupling: If coupling fails, switch solvent to NMP (N-methylpyrrolidone) and increase temperature to 50°C (microwave assisted), though this increases racemization risk.

References

-

PeptART Bioscience GmbH. (2025). Product Catalog: Amino Acid Derivatives. Retrieved from [Link] (Source for CAS 2565792-51-8).

- Kisfaludy, L., & Schön, I. (1983). Preparation and applications of pentafluorophenyl esters of 9-fluorenylmethyloxycarbonyl amino acids in peptide synthesis. Synthesis, 1983(4), 325-327.

Sources

- 1. 过硼酸钙盐_分子量_结构式_性质_过硼酸钙盐CAS号【54630-47-6】_化源网 [chemsrc.com]

- 2. peptart.ch [peptart.ch]

- 3. 2742040-78-2_CAS号:2742040-78-2_5-{5-[6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl]-octahydropyrrolo[3,4-c]pyrrol-2-yl}pyridine-2-carbonitrile - 化源网 [chemsrc.com]

- 4. 2229465-51-2_CAS号:2229465-51-2_tert-butyl N-[2-hydroxy-3-methoxy-5-(pyrrolidin-3-yl)phenyl]carbamate - 化源网 [m.chemsrc.com]

- 5. shigematsu-bio.com [shigematsu-bio.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

Mastering Activated Esters in Solid-Phase Peptide Synthesis (SPPS): Mechanisms, Reagents, and Protocols

Abstract

Solid-Phase Peptide Synthesis (SPPS) relies fundamentally on the efficient formation of amide bonds. Direct condensation of a carboxylic acid and an amine is thermodynamically unfavorable at room temperature. To overcome this, the carboxylic acid must be converted into a highly reactive electrophile. This technical guide provides an in-depth mechanistic analysis of activated esters in SPPS, exploring the causality behind reagent selection, the evolution from benzotriazoles to oxime-based additives, and self-validating protocols for suppressing racemization.

The Thermodynamic Challenge and the Mechanistic Core

In peptide chemistry, the direct reaction between a free carboxylic acid and an amine requires extreme heat, which is incompatible with complex biological molecules. Therefore, coupling reagents are employed to activate the C-terminus.

When a carbodiimide such as Diisopropylcarbodiimide (DIC) is used, it reacts with the carboxylic acid to form an O-acylisourea intermediate[1]. While highly reactive, O-acylisourea is notoriously unstable. It can rapidly undergo an undesired intramolecular rearrangement to form a totally inactive N-acylurea, or it can cyclize into an oxazolone[2]. Oxazolone formation is highly problematic because its alpha-carbon is highly acidic, leading to rapid deprotonation and subsequent loss of chiral integrity (racemization/epimerization)[3].

To intercept these deleterious pathways, auxiliary nucleophiles—historically 1-hydroxybenzotriazole (HOBt) and currently ethyl 2-cyano-2-(hydroxyimino)acetate (OxymaPure)—are introduced. These additives rapidly attack the O-acylisourea before it can rearrange, generating an activated ester (e.g., an OBt or Oxyma ester)[3]. This activated ester is stable enough to prevent oxazolone formation but reactive enough to undergo efficient aminolysis by the N-terminal amine of the growing peptide chain.

Mechanistic pathway of activated ester formation and side-reaction interception.

The Evolution of Coupling Additives: From Benzotriazoles to Oximes

For decades, HOBt and 1-hydroxy-7-azabenzotriazole (HOAt) were the gold standards for generating activated esters. However, benzotriazole derivatives exhibit explosive properties, leading to severe shipping and handling restrictions[4].

The introduction of revolutionized SPPS. OxymaPure is an oxime derivative containing a highly electron-withdrawing cyano group, which significantly lowers its pKa (4.60), making it an excellent leaving group during aminolysis[2].

Causality in Reagent Selection: Experimental evidence demonstrates that the DIC/OxymaPure system not only eliminates the explosive hazards associated with HOBt but also provides superior coupling kinetics and enhanced racemization suppression[4]. The intermediate Oxyma active ester is highly resistant to base-catalyzed enolization compared to traditional OBt esters.

Table 1: Quantitative Comparison of SPPS Coupling Additives [1][4]

| Property | OxymaPure | HOBt | HOAt |

| Chemical Nature | Oxime derivative | Benzotriazole | Azabenzotriazole |

| pKa | 4.60 | 4.60 | 3.28 |

| Molecular Weight (Da) | 142.11 | 135.11 | 150.13 |

| Explosive Hazard | Non-explosive (Safe) | High (Class 1 explosive risk) | High |

| Racemization (% D-Phe)* | 2.1% | 3.4% | ~2.0% |

| Coupling Efficiency | Excellent | Good | Excellent |

*Data based on the synthesis of the ABRF model peptide.

Uronium/Aminium Salts: The HATU Paradigm for Hindered Couplings

When synthesizing complex peptides containing sterically hindered amino acids (e.g., N-methylated amino acids or Aib), standard DIC/Oxyma may suffer from slow kinetics. In these scenarios, (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) is the reagent of choice[5].

Unlike DIC, which requires an additive to form the active ester, HATU is a pre-formed aminium salt that generates the active ester in situ upon the addition of a tertiary base (e.g., DIPEA).